1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methoxybenzyl)piperazine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with 4-(2-methoxybenzyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-substituted piperazines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its piperazine structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methoxybenzyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, leading to a range of pharmacological effects. The compound may act on neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Known for its stimulant effects and use in recreational drugs.
4-Methylpiperazine: Used as an intermediate in pharmaceutical synthesis.
1-(2-Methoxyphenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
Uniqueness
1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methoxybenzyl)piperazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its cyclohex-3-en-1-ylmethyl and 2-methoxybenzyl groups could influence its binding affinity and selectivity for biological targets.
Properties
Molecular Formula |
C19H28N2O |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H28N2O/c1-22-19-10-6-5-9-18(19)16-21-13-11-20(12-14-21)15-17-7-3-2-4-8-17/h2-3,5-6,9-10,17H,4,7-8,11-16H2,1H3 |
InChI Key |
LGRRBSQZIIRKFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3CCC=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.